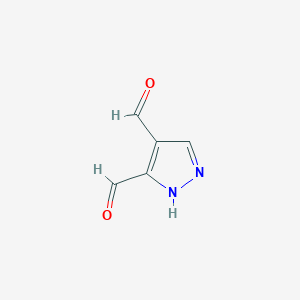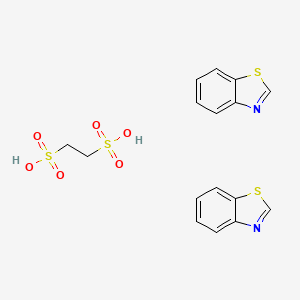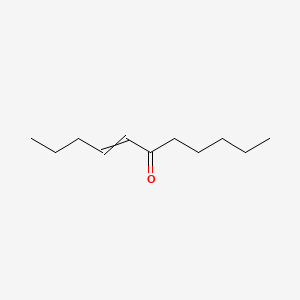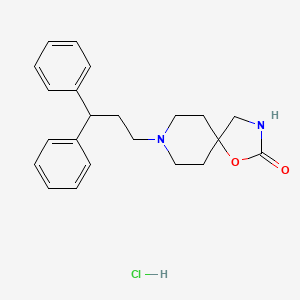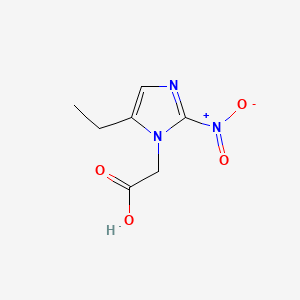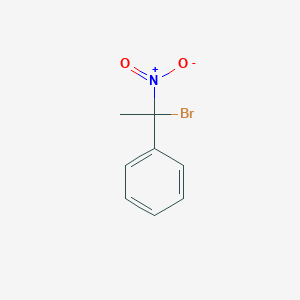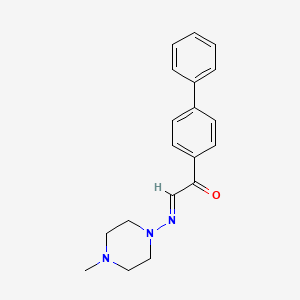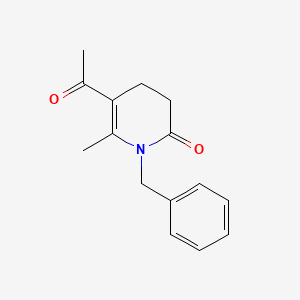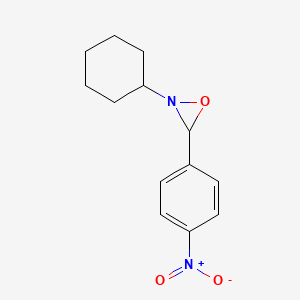
2-Cyclohexyl-3-(4-nitrophenyl)oxaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-3-(4-nitrophenyl)oxaziridine is a compound belonging to the oxaziridine family, which are three-membered heterocycles containing oxygen, nitrogen, and carbon atoms. These compounds are known for their high reactivity due to the strained ring structure and relatively weak N-O bond. Oxaziridines have gained significant attention in organic chemistry as powerful oxygen- and nitrogen-transfer agents .
Preparation Methods
The synthesis of 2-Cyclohexyl-3-(4-nitrophenyl)oxaziridine typically involves the oxidation of imines with peracids or the amination of carbonyls. The reaction conditions often require the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled temperatures to ensure the formation of the oxaziridine ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Cyclohexyl-3-(4-nitrophenyl)oxaziridine undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, transferring oxygen to substrates such as alkenes, sulfides, and selenides.
Amination: It can transfer nitrogen to nucleophiles, forming amines.
Cycloaddition: It participates in [3+2] cycloadditions with heterocumulenes to form five-membered heterocycles
Common reagents used in these reactions include organometallic compounds, enolates, silyl enol ethers, and nitrogen nucleophiles. The major products formed depend on the specific reaction and conditions but often include oxidized or aminated derivatives of the starting materials.
Scientific Research Applications
2-Cyclohexyl-3-(4-nitrophenyl)oxaziridine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for oxidation and amination reactions, facilitating the synthesis of complex molecules.
Biology: It can be employed in the modification of biomolecules, such as the selective oxidation of amino acids.
Medicine: Its derivatives are explored for potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a precursor for other specialized reagents
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-3-(4-nitrophenyl)oxaziridine involves the transfer of oxygen or nitrogen atoms to substrates. The strained three-membered ring and weak N-O bond facilitate the release of these atoms, allowing the compound to act as an electrophilic transfer reagent. The molecular targets and pathways involved depend on the specific reaction and substrate but generally include nucleophilic attack on the oxaziridine ring .
Comparison with Similar Compounds
Similar compounds to 2-Cyclohexyl-3-(4-nitrophenyl)oxaziridine include other oxaziridines such as N-phosphinoyl and N-sulfonyl oxaziridines, commonly known as Davis reagents. These compounds also act as oxygen- and nitrogen-transfer agents but differ in their reactivity and selectivity due to variations in the substituents on the nitrogen atom. The uniqueness of this compound lies in its specific substituents, which influence its reactivity and the types of reactions it can undergo .
Properties
CAS No. |
23898-58-0 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-cyclohexyl-3-(4-nitrophenyl)oxaziridine |
InChI |
InChI=1S/C13H16N2O3/c16-15(17)12-8-6-10(7-9-12)13-14(18-13)11-4-2-1-3-5-11/h6-9,11,13H,1-5H2 |
InChI Key |
UWJWLMHGUVILAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride](/img/structure/B14694255.png)

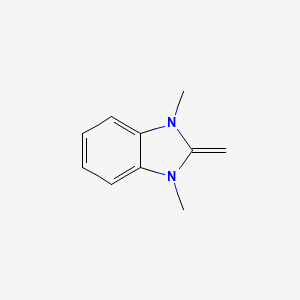
![Spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14694280.png)
![3-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694282.png)
